molecular formula C12H16FN B1453599 N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine CAS No. 1248048-77-2

N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine

Cat. No. B1453599
CAS RN: 1248048-77-2
M. Wt: 193.26 g/mol
InChI Key: NZDQQXHDZDWVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine” is represented by the Inchi Code: 1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 . The molecular weight of the compound is 193.26 .


Physical And Chemical Properties Analysis

The compound “N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine” has a molecular weight of 193.26 . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been identified in various chemical studies, emphasizing its significance in chemical synthesis and characterization. It has been involved in the synthesis of research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting its role in creating novel compounds for research purposes (McLaughlin et al., 2016). Similarly, its analogs have been studied for their crystal structures and chemical properties, indicating the compound's relevance in the field of crystallography and chemical analysis (Nayak et al., 2013).

Chemical Transformation Studies

  • The compound and its related chemicals have been pivotal in understanding chemical transformations, such as the 1,4-N-->O migration observed during N-methylation processes, providing insights into complex chemical reaction mechanisms and structural transformations in organic chemistry (Patil et al., 2006).

Pharmacological and Biological Studies

  • Although not directly involving N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine, related compounds have been investigated for their pharmacological properties. For instance, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine is studied as a small molecule motilin receptor agonist, hinting at the potential pharmacological applications of structurally similar compounds in medicinal chemistry (Westaway et al., 2009).

Metabolite Analysis

  • Investigations into the metabolism of related synthetic cannabinoids provide insights into the metabolic pathways and stability of such compounds. This research is crucial for understanding the pharmacokinetics and toxicological aspects of drug compounds similar to N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine (Franz et al., 2017).

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides information about the potential hazards of the compound and the appropriate safety precautions.

properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDQQXHDZDWVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Reactant of Route 2
Reactant of Route 2
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Reactant of Route 3
Reactant of Route 3
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Reactant of Route 4
Reactant of Route 4
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Reactant of Route 5
Reactant of Route 5
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Reactant of Route 6
Reactant of Route 6
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.